molecular formula C16H22N2O2 B2361875 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide CAS No. 954659-75-7

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Cat. No.: B2361875
CAS No.: 954659-75-7
M. Wt: 274.364
InChI Key: ZHDGYZSETVRIKA-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline ring system, which is a fused bicyclic structure containing a benzene ring and a pyridine ring

Mechanism of Action

Target of Action

The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to abiotic stresses such as drought, cold, and soil salinity .

Mode of Action

This compound, also known as an ABA-mimicking ligand, binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . The compound mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .

Biochemical Pathways

The binding of this compound to the PYR/PYL family of ABA receptors triggers a cascade of biochemical reactions. The inhibition of PP2C activates downstream ABA signaling pathways . This activation leads to a gene network that is highly similar to that induced by ABA .

Pharmacokinetics

It is known that the compound acts as a potent activator of multiple members of the family of aba receptors

Result of Action

The action of this compound results in several molecular and cellular effects. Treatments with the compound inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants . These effects are due to the activation of a gene network that is highly similar to that induced by ABA .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, abiotic stresses such as drought, cold, and soil salinity can enhance the compound’s action as it helps plants to overcome these stresses . .

Biochemical Analysis

Biochemical Properties

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has been found to interact with the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . This interaction is crucial in the regulation of various biochemical reactions .

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit seed germination and prevent leaf water loss .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a potent activator of multiple members of the family of ABA receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the quinoline ring system, followed by functionalization to introduce the butanamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a wide range of substituted quinoline compounds with different functional groups.

Scientific Research Applications

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 1,2,3,4-tetrahydro-6-propyl-: This compound shares a similar tetrahydroquinoline structure but lacks the butanamide group.

    Tetralin: Another related compound with a similar bicyclic structure but different functional groups.

Uniqueness

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-5-15(19)17-13-7-8-14-12(11-13)6-9-16(20)18(14)10-4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDGYZSETVRIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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